1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one
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Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on related piperidine and triazole derivatives emphasizes the importance of synthesis methodologies and crystal structure analysis for understanding compound properties. Vardanyan (2018) discusses the synthesis and pharmacological properties of derivatives related to the compound , highlighting the diverse applications of such molecules in medicinal chemistry (Vardanyan, 2018). Additionally, Shukla et al. (2017) provided an in-depth look at the synthesis and crystal structure of biologically active derivatives of 1,2,4-triazoles, showing how intermolecular interactions influence molecular packing, which is crucial for understanding the compound's behavior in biological systems (Shukla et al., 2017).
Antimicrobial and Antifungal Activity
Several studies have focused on the antimicrobial and antifungal properties of compounds similar to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one". Nagamani et al. (2018) and Shaikh et al. (2014) synthesized novel triazole-containing compounds and evaluated their antimicrobial activity, indicating potential applications in combating microbial infections (Nagamani et al., 2018; Shaikh et al., 2014).
Molecular Docking and Biological Action
Research also extends to molecular docking studies and the exploration of biological action. For instance, Lv et al. (2019) focused on the anti-bone cancer activity of a heterocyclic compound through synthesis, crystal structure analysis, and molecular docking, suggesting ways in which similar compounds could be designed to target specific proteins involved in disease pathways (Lv et al., 2019). This approach could potentially be applied to understand and enhance the biological activity of compounds like "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one".
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-18-5-7-20(8-6-18)29-21-3-1-2-17(16-21)4-9-22(28)26-13-10-19(11-14-26)27-15-12-24-25-27/h1-3,5-8,12,15-16,19H,4,9-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSXEVKKWAUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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